1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is C9H23NO3Si . The structure consists of both an amino group and a trimethoxysilyl group.Chemical Reactions Analysis
The trimethoxysilyl group in 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- reacts with hydroxyl groups on both organic and inorganic surfaces, resulting in the formation of a covalent bond between the surface and the molecule.Physical And Chemical Properties Analysis
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- has a density of 0.9±0.1 g/cm3, a boiling point of 219.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 86.3±22.6 °C . The index of refraction is 1.422 .Scientific Research Applications
CO2 Adsorption
"1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-", through its derivative N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P), has been utilized in the preparation of CO2 adsorbents. These adsorbents, when functionalized with 2NS-P and impregnated into silica, exhibit enhanced CO2 adsorption capacity and efficiency. Their performance, assessed through temperature swing adsorption (TSA) cycles, demonstrates superior stability and adsorption capability compared to similar compounds. This makes them potential candidates for effective CO2 capture solutions, addressing environmental concerns and contributing to cleaner air technologies Tristan James Sim, R. M. Pacia, Y. Ko, 2020.
Analytical Chemistry
In the realm of forensic and clinical toxicology, the compound has shown relevance in enhancing the sensitivity of determining trace amounts of related substances in urine samples. Through the use of molecular-imprinted polymer (MIP) based sorbents, researchers have achieved significant improvements in the limit of detection (LOD) for certain analytes, demonstrating the compound's utility in the precise and sensitive detection of controlled substances V. N. Bykov, A. S. Nikiforov, V. M. Goncharov, V. Vasin, A. M. Sventitsckaya, 2017.
Material Science
In material science, "1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-" derivatives have been explored for their potential in creating new materials. For instance, the synthesis of new epoxy resins based on recycled poly(ethylene terephthalate) (PET) demonstrates the compound's applicability in developing sustainable materials. These resins have shown promising properties as organic coatings, indicating their potential in various industrial applications A. Atta, A. F. El-kafrawy, M. H. Aly, A. Abdel-Azim, 2007.
Mechanism of Action
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The trimethoxysilyl group in 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- reacts with hydroxyl groups on both organic and inorganic surfaces, resulting in the formation of a covalent bond between the surface and the molecule.
properties
IUPAC Name |
N-ethyl-2-methyl-3-trimethoxysilylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3Si/c1-6-10-7-9(2)8-14(11-3,12-4)13-5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDNYWXDODPUJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889141 | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
227085-51-0 | |
Record name | A-Link 15 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227085-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227085510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-3-trimethoxysilyl-2-methyl-propanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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